molecular formula C15H11BrN2O2S2 B3020110 N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide CAS No. 476211-78-6

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide

Cat. No.: B3020110
CAS No.: 476211-78-6
M. Wt: 395.29
InChI Key: RWVWEAQOYUVRMB-UHFFFAOYSA-N
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Description

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a complex structure with a bromothiophene ring, a thiazole ring, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide typically involves multiple steps. One common method includes the reaction of 5-bromothiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminothiazole to yield the thiazole derivative. Finally, the thiazole derivative is coupled with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to produce the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions, such as targeted drug design and advanced material synthesis.

Properties

IUPAC Name

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O2S2/c1-20-10-4-2-9(3-5-10)14(19)18-15-17-11(8-21-15)12-6-7-13(16)22-12/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWVWEAQOYUVRMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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